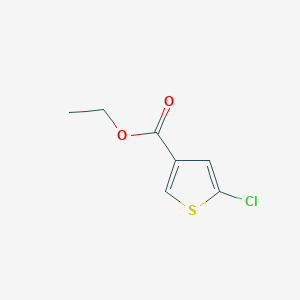
Ethyl 5-chlorothiophene-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-chlorothiophene-3-carboxylate: is a heterocyclic compound containing a thiophene ring substituted with a chlorine atom at the 5-position and an ethyl ester group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and stability.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Industry:
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Agriculture: Explored for its potential use in agrochemicals as a pesticide or herbicide intermediate.
Safety and Hazards
Zukünftige Richtungen
Ethyl 5-chlorothiophene-3-carboxylate is available for purchase from various chemical suppliers , indicating its ongoing use in research and development. Its future directions could include further exploration of its potential applications in pharmaceutical testing and the synthesis of new compounds.
Wirkmechanismus
Target of Action
Ethyl 5-chlorothiophene-3-carboxylate is a derivative of thiophene, a heterocyclic compound that has been the subject of extensive research due to its diverse biological and clinical applications . .
Mode of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions of this compound with its targets, leading to these effects, remain to be elucidated.
Biochemical Pathways
For instance, some thiophene derivatives have shown antimicrobial activity against selected microbial species
Result of Action
Thiophene derivatives, including this compound, have been associated with a variety of biological activities. For instance, some thiophene derivatives have demonstrated antimicrobial, antioxidant, anticorrosion, and anticancer activities . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl 5-chlorothiophene-3-carboxylate typically begins with thiophene as the core structure.
Chlorination: Thiophene is chlorinated at the 5-position using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions.
Esterification: The chlorinated thiophene is then subjected to esterification with ethyl chloroformate or ethyl alcohol in the presence of a base like pyridine or triethylamine to form the ethyl ester group at the 3-position.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Ethyl 5-chlorothiophene-3-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3).
Major Products:
Substitution: Formation of ethyl 5-aminothiophene-3-carboxylate or ethyl 5-thiolthiophene-3-carboxylate.
Oxidation: Formation of ethyl 5-chlorothiophene-3-sulfoxide or ethyl 5-chlorothiophene-3-sulfone.
Reduction: Formation of ethyl 5-chlorodihydrothiophene-3-carboxylate.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-bromothiophene-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Methyl 5-chlorothiophene-3-carboxylate: Similar structure but with a methyl ester group, which can influence its solubility and reactivity.
Ethyl 2-chlorothiophene-3-carboxylate: Chlorine substitution at a different position, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active and industrially relevant compounds.
Eigenschaften
IUPAC Name |
ethyl 5-chlorothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTKEMKTBAXWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112346.png)
![N-[(4-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112354.png)
![N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112358.png)
![N-[(3,4-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112361.png)
![[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol](/img/structure/B3112372.png)









